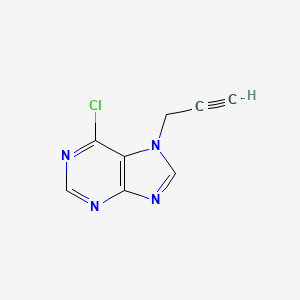
chloromethanesulfonylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required (temperature, pressure, catalysts), and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like X-ray crystallography, NMR, IR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, density, etc.) and chemical properties (reactivity, stability, etc.) of the compound .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of chloromethanesulfonylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropane", "Chloromethane", "Sulfonyl chloride", "Triethylamine", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with chloromethane in the presence of triethylamine and diethyl ether to form chloromethylcyclopropane.", "Step 2: Chloromethylcyclopropane is then reacted with sulfonyl chloride in the presence of triethylamine and diethyl ether to form chloromethanesulfonylcyclopropane.", "Step 3: The reaction mixture is then washed with a solution of sodium bicarbonate and water to remove any impurities.", "Step 4: The final product, chloromethanesulfonylcyclopropane, is isolated and purified through standard laboratory techniques such as distillation or chromatography." ] } | |
CAS-Nummer |
2680532-88-9 |
Produktname |
chloromethanesulfonylcyclopropane |
Molekularformel |
C4H7ClO2S |
Molekulargewicht |
154.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



